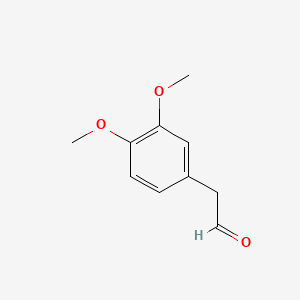

2-(3,4-Dimethoxyphenyl)acetaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVVYJWUHXMGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205640 | |

| Record name | 3,4-Dimethoxybenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5703-21-9 | |

| Record name | 3,4-Dimethoxybenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5703-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxybenzeneacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dimethoxyphenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYBENZENEACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS521IRB51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Acetaldehyde

Established Synthetic Pathways

Two primary methods have been historically established for the synthesis of 2-(3,4-Dimethoxyphenyl)acetaldehyde. These involve the decarboxylation of a glycidic acid salt and the multi-step Darzens condensation reaction.

One direct route to obtaining this compound is through the decarboxylation of 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate, a glycidic acid salt. google.com This process involves treating the potassium salt in an aqueous solution to induce the loss of carbon dioxide, leading to the formation of the desired aldehyde. google.com

The reaction is typically carried out in water, and the resulting 3,4-dimethoxyphenylacetaldehyde is then extracted using an organic solvent like toluene or chloroform. google.com Key reaction parameters, such as the molar ratio of reagents and temperature, are controlled to optimize the yield and purity of the final product. google.com For instance, the decarboxylation can be performed at temperatures ranging from 0°C to 40°C, with a preferred range of 15°C to 20°C for optimal results over a period of 1.5 to 4 hours. google.com

Table 1: Reaction Conditions for Decarboxylation

| Parameter | Condition |

| Starting Material | 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate |

| Solvent | Water / Toluene |

| Temperature | 15 °C |

| Reaction Time | 3 hours |

| Product Purity (HPLC) | 99.2% |

Data sourced from a specific patent describing the synthesis process. google.com

A more classical and widely employed method is the Darzens condensation (also known as the glycidic ester condensation). wikipedia.orgsci-hub.ru This multi-step synthesis begins with the reaction of an aldehyde, in this case, 3,4-Dimethoxybenzaldehyde (B141060) (veratraldehyde), with an α-haloester, typically methyl chloroacetate (B1199739), in the presence of a strong base to form an α,β-epoxy ester, also called a glycidic ester. wikipedia.orggoogle.com

Darzens Condensation: 3,4-Dimethoxybenzaldehyde is condensed with methyl chloroacetate using a base like sodium methoxide. google.com This reaction forms the intermediate methyl 3-(3,4-dimethoxyphenyl)glycidate. The base facilitates the deprotonation of the α-haloester, creating a resonance-stabilized enolate that acts as a nucleophile, attacking the carbonyl group of the aldehyde. wikipedia.org A subsequent intramolecular SN2 reaction forms the epoxide ring. wikipedia.org

Hydrolysis: The resulting glycidic ester is then hydrolyzed. This is often achieved by treating the ester with an alkali hydroxide (B78521), such as potassium hydroxide, in an alcoholic solution. google.com This step converts the ester into the corresponding potassium salt of the glycidic acid, 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate.

Decarboxylation: The final step is the decarboxylation of the glycidic acid salt, which is unstable and readily loses CO2 upon acidification or heating to yield the target aldehyde, this compound. sci-hub.ru

This sequence provides a reliable route to the desired aldehyde from readily available starting materials. sci-hub.rugoogle.com

Table 2: Reagents in Darzens Condensation Pathway

| Step | Reagent 1 | Reagent 2 | Base/Catalyst | Intermediate/Product |

| Condensation | 3,4-Dimethoxybenzaldehyde | Methyl Chloroacetate | Sodium Methoxide | Methyl 3-(3,4-dimethoxyphenyl)glycidate |

| Hydrolysis | Methyl 3-(3,4-dimethoxyphenyl)glycidate | Potassium Hydroxide | Ethanol (B145695) | 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate |

| Decarboxylation | 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate | Acid/Heat | - | This compound |

Methodological Enhancements in Synthesis

Research into the synthesis of this compound has also focused on improving efficiency, increasing yields, and simplifying procedures for industrial application.

A key area of enhancement involves optimizing the Darzens condensation pathway for large-scale production. One patented method focuses on a three-step process (condensation, hydrolysis, and decarboxylation) designed for industrial simplicity and efficiency. google.com This method utilizes sodium methoxide, prepared from metallic sodium, as the base for the initial condensation. google.com

This approach offers several advantages for industrial processes:

High Yield: The optimized process results in a high yield of this compound, reported to be around 78%. google.com

Cost-Effectiveness: It specifically avoids the use of more expensive reagents like tert-butyl alcohol, contributing to lower production costs. google.com

Process Simplification: The operational process is described as simple and stable, which is highly beneficial for large-scale industrial manufacturing. google.com

By refining the reaction conditions and choice of reagents, this enhanced methodology makes the synthesis more economically viable and scalable. google.com

Chemical Transformations and Reaction Mechanisms of 2 3,4 Dimethoxyphenyl Acetaldehyde

Aldehyde Functional Group Reactivity

The aldehyde functional group in 2-(3,4-dimethoxyphenyl)acetaldehyde is characterized by a carbonyl group (a carbon atom double-bonded to an oxygen atom) bonded to a hydrogen atom and an alkyl group. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized carbon-oxygen double bond, with the carbon atom bearing a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ-). This inherent polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. The primary reaction mechanism for aldehydes is nucleophilic addition.

The reduction of this compound to its corresponding primary alcohol, 2-(3,4-dimethoxyphenyl)ethanol, can be efficiently achieved using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org These reagents act as a source of hydride ions (H⁻), which are potent nucleophiles. libretexts.org

The general mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the aldehyde. This addition breaks the pi bond of the carbonyl group, and the electrons are pushed to the oxygen atom, forming an alkoxide intermediate. In a subsequent step, this alkoxide is protonated by a protic solvent (like water or alcohol) to yield the final alcohol product. libretexts.orgyoutube.com

Lithium aluminum hydride is a significantly more powerful reducing agent than sodium borohydride. libretexts.orgnumberanalytics.com While both are capable of reducing aldehydes and ketones, LiAlH₄ can also reduce less reactive carboxylic acid derivatives such as esters and carboxylic acids themselves. chemistrysteps.comyoutube.com Due to its high reactivity, LiAlH₄ reacts violently with protic solvents and must be used in anhydrous conditions, typically with a separate aqueous workup step to protonate the alkoxide intermediate. chemistrysteps.comyoutube.com Sodium borohydride is a milder and more selective reagent that can be used in protic solvents like methanol (B129727) or ethanol (B145695). numberanalytics.comchemistryscore.com

Table 1: Comparison of Reducing Agents for Aldehyde Reduction

| Reagent | Formula | Reactivity | Solvent Compatibility | Workup |

| Sodium Borohydride | NaBH₄ | Mild, selective for aldehydes and ketones. numberanalytics.comchemistryscore.com | Protic solvents (e.g., methanol, ethanol). numberanalytics.com | Often occurs in the same step as the reaction. libretexts.org |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, reduces aldehydes, ketones, esters, and carboxylic acids. libretexts.orgnumberanalytics.com | Aprotic solvents (e.g., diethyl ether, THF). chemistrysteps.comyoutube.com | Requires a separate aqueous workup step. youtube.com |

The addition of a cyanide ion (CN⁻) to this compound results in the formation of a cyanohydrin, specifically 2-hydroxy-3-(3,4-dimethoxyphenyl)propanenitrile. This reaction is a classic example of nucleophilic addition to a carbonyl group and is significant for its formation of a new carbon-carbon bond. chemistrysteps.com

The reaction is typically not performed with hydrogen cyanide (HCN) directly due to its extreme toxicity and gaseous nature. chemguide.co.uklibretexts.org Instead, a solution of sodium or potassium cyanide (NaCN or KCN) is used, often with the addition of a weak acid to maintain a pH of around 4-5, which optimizes the reaction rate. chemguide.co.uklibretexts.org In this environment, there is a sufficient concentration of the nucleophilic cyanide ion to initiate the attack on the carbonyl carbon. chemguide.co.uk The mechanism begins with the nucleophilic cyanide ion attacking the electrophilic carbonyl carbon of the aldehyde, leading to a tetrahedral alkoxide intermediate. This intermediate is then protonated by a proton source, such as HCN present in the solution or during an acidic workup, to yield the cyanohydrin. chemistrysteps.comyoutube.com

Since this compound is an unsymmetrical aldehyde, the resulting cyanohydrin will have a chiral center. The attack of the planar carbonyl group by the cyanide ion can occur from either face with equal probability, leading to the formation of a racemic mixture of two enantiomers. libretexts.orgscience-revision.co.uk

In the presence of water, this compound can reversibly form a hydrate (B1144303), which is a geminal diol (a molecule with two hydroxyl groups on the same carbon atom). This reaction is another instance of nucleophilic addition, where water acts as the nucleophile. The addition of water to the carbonyl group is generally rapid. libretexts.org

The equilibrium for hydrate formation from aldehydes can vary depending on the structure of the aldehyde. In this case, the hydroxide (B78521) ion (OH⁻), although present in low concentrations in neutral water, or more abundantly in basic solutions, can act as a more potent nucleophile than water itself. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen. This intermediate then abstracts a proton from a water molecule to yield the geminal diol and regenerate the hydroxide ion, which acts as a catalyst in basic conditions. Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a neutral water molecule.

When this compound is treated with an alcohol in the presence of an acid or base catalyst, a hemiacetal is formed. libretexts.org This reaction is a reversible nucleophilic addition. libretexts.org An alcohol is a weak nucleophile, so an acid catalyst is often used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the alcohol. libretexts.org

The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the alcohol on the carbonyl carbon to form a tetrahedral intermediate. Deprotonation of this intermediate by a base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) yields the hemiacetal. The formation of hemiacetals is a key step in the formation of acetals, where a second molecule of alcohol reacts with the hemiacetal to form a more stable acetal (B89532) and a molecule of water. libretexts.org Molecules that contain both an aldehyde and an alcohol functional group can undergo an intramolecular reaction to form a cyclic hemiacetal. libretexts.org

The reaction of this compound with Grignard reagents (R-MgX) or organolithium reagents (R-Li) is a powerful method for forming new carbon-carbon bonds and synthesizing secondary alcohols. masterorganicchemistry.comlibretexts.org These organometallic reagents are strong nucleophiles and strong bases due to the highly polar carbon-metal bond. wikipedia.orglibretexts.org

The reaction proceeds via the nucleophilic addition of the carbanionic alkyl or aryl group from the organometallic reagent to the electrophilic carbonyl carbon of the aldehyde. libretexts.org This attack results in the formation of a tetrahedral alkoxide intermediate. A subsequent acidic workup is necessary to protonate the alkoxide and yield the corresponding secondary alcohol. masterorganicchemistry.comlibretexts.org The addition of a Grignard or organolithium reagent to an aldehyde will produce a secondary alcohol. masterorganicchemistry.comlibretexts.org For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would yield 1-(3,4-dimethoxyphenyl)propan-2-ol.

Table 2: Summary of Nucleophilic Addition Reactions

| Reaction | Reagent(s) | Product | Key Features |

| Reduction | NaBH₄ or LiAlH₄, followed by H₂O/H⁺ workup | 2-(3,4-Dimethoxyphenyl)ethanol | Forms a primary alcohol. libretexts.org |

| Cyanide Addition | NaCN/H⁺ or KCN/H⁺ | 2-Hydroxy-3-(3,4-dimethoxyphenyl)propanenitrile | Forms a cyanohydrin and a new C-C bond. chemistrysteps.com |

| Hydrate Formation | H₂O | 2-(3,4-Dimethoxyphenyl)ethane-1,1-diol | Reversible formation of a geminal diol. libretexts.org |

| Hemiacetal Formation | R'OH, acid or base catalyst | 1-Alkoxy-2-(3,4-dimethoxyphenyl)ethanol | Reversible formation of a hemiacetal. libretexts.org |

| Grignard/Organolithium Addition | R'MgX or R'Li, followed by H₂O/H⁺ workup | 1-(3,4-Dimethoxyphenyl)-1-R'-ethanol | Forms a secondary alcohol and a new C-C bond. masterorganicchemistry.comlibretexts.org |

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This compound readily participates in these reactions.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. libretexts.orgwikipedia.org These compounds, characterized by a carbon-nitrogen double bond, are synthesized through a nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule. wikipedia.org The reaction is typically catalyzed by acid. libretexts.org The general structure of a Schiff base is R¹R²C=NR³ (where R³ is not a hydrogen atom). wikipedia.org

The pH of the reaction medium is a critical factor. The optimal pH for imine formation is generally around 5. At higher pH values, there is insufficient acid to protonate the hydroxyl group of the intermediate, hindering the removal of water. Conversely, at low pH, the amine reactant becomes protonated, rendering it non-nucleophilic. libretexts.org

Schiff bases derived from this compound are valuable intermediates in the synthesis of various biologically active compounds. nih.gov For instance, they can be reduced to form stable secondary amines. nih.gov

Table 1: Key Aspects of Schiff Base Formation

| Feature | Description |

| Reactants | This compound and a primary amine (R-NH₂) |

| Product | Schiff base (imine) |

| Key Functional Group | C=N (azomethine group) |

| Catalyst | Typically acid-catalyzed |

| Byproduct | Water (H₂O) |

| Optimal pH | Approximately 5 |

When this compound reacts with a secondary amine, such as pyrrolidine (B122466), an enamine is formed. masterorganicchemistry.comlibretexts.org Similar to imine formation, this reaction is acid-catalyzed and involves the initial formation of a carbinolamine intermediate. masterorganicchemistry.commsu.edu However, because the amine is secondary, the resulting iminium ion intermediate cannot be neutralized by deprotonation at the nitrogen atom. Instead, a proton is abstracted from an adjacent carbon atom (the α-carbon), leading to the formation of a carbon-carbon double bond and the final enamine product. masterorganicchemistry.comlibretexts.org

Enamines are versatile nucleophiles and are widely used in organic synthesis for the formation of carbon-carbon bonds through reactions like alkylation and Michael additions. masterorganicchemistry.com The nitrogen atom in an enamine is a potent π-donor, which makes the α-carbon of the double bond particularly nucleophilic. masterorganicchemistry.com Pyrrolidine enamines are known to have significant orbital overlap, which contributes to their stability and reactivity. masterorganicchemistry.com

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in which two carbonyl compounds react to form a β-hydroxy aldehyde or ketone, which can then dehydrate to yield a conjugated enone. wikipedia.org This reaction can be catalyzed by either acid or base. wikipedia.orgmagritek.com In a base-catalyzed aldol condensation, a base abstracts an α-proton from one of the carbonyl compounds to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second carbonyl compound. magritek.com

Crossed aldol condensations, involving two different carbonyl compounds, can lead to a mixture of products. However, this can be controlled if one of the partners lacks α-hydrogens and is therefore non-enolizable. wikipedia.org this compound, possessing α-hydrogens, can act as the enolizable component in such reactions. For example, its condensation with an appropriate aldehyde can lead to the synthesis of extended chalcones. mdpi.com

Aromatic Ring Reactivity

The dimethoxy-substituted benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, allowing for further functionalization of the molecule.

Electrophilic aromatic substitution (EAS) is a key reaction for introducing various functional groups onto an aromatic ring. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step mechanism: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

The two methoxy (B1213986) groups on the benzene ring of this compound are electron-donating groups, which activate the ring towards electrophilic attack. They are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy groups. youtube.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org These reactions typically require a catalyst, such as a Lewis acid or a strong Brønsted acid, to generate a sufficiently strong electrophile. masterorganicchemistry.comlumenlearning.com

Specific Reaction Mechanisms and Mechanistic Studies

Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), provide deeper insights into the reaction pathways of this compound and related compounds. nih.govresearchgate.net For instance, the enzymatic degradation of lignin-related compounds, such as 1-(3',4'-dimethoxyphenyl)propene to produce veratraldehyde (3,4-dimethoxybenzaldehyde), has been studied computationally. nih.govresearchgate.netmdpi.com These studies elucidate the non-enzymatic steps, which can include radical formation, bond transformations, and additions of water and oxygen. nih.govresearchgate.netmdpi.com Such research helps in understanding the catalytic role of enzymes and the electronic structure of intermediates and transition states. nih.govresearchgate.netmdpi.com

The reaction of acetaldehyde (B116499) with deoxynucleosides has also been investigated, providing data on reaction kinetics, adduct stability, and product yields. nih.gov These studies highlight the reactivity of the aldehyde group and its potential to form adducts with biological macromolecules.

Influence of Methoxy Groups on Electronic Properties and Reactivity via Hydrogen Bonding and Non-Covalent Interactions

The two methoxy (-OCH3) groups on the benzene ring of this compound play a crucial role in determining its electronic properties and reactivity. These groups are electron-donating through resonance, a phenomenon where the lone pairs of electrons on the oxygen atoms are delocalized into the aromatic ring. vaia.comvaia.com This increases the electron density of the ring, particularly at the ortho and para positions relative to the methoxy groups, making the ring more nucleophilic and thus more reactive towards electrophiles. vaia.comorgosolver.com

The presence of the methoxy groups also introduces the possibility of non-covalent interactions, such as hydrogen bonding. While the methoxy groups themselves are not strong hydrogen bond donors, the oxygen atoms can act as hydrogen bond acceptors. In the context of the crystal structure of related methoxy-containing compounds, intermolecular interactions, including C-H⋯O hydrogen bonds, can influence the molecular packing. nih.gov In solution, the methoxy groups can interact with protic solvents or reagents, potentially influencing reaction pathways and rates.

Acidolysis Reactions Involving Protonation

In the presence of an acid catalyst, the carbonyl oxygen of the aldehyde group in this compound can be protonated. jove.comyoutube.com This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. jove.com This initial protonation step is a key feature in many acid-catalyzed reactions of aldehydes, including acetal and acylal formation.

Acidolysis, the cleavage of a chemical bond by an acid, can be a relevant process for derivatives of this compound, such as acetals or acylals. For instance, the deprotection of acylals, which are geminal diesters, is typically achieved through hydrolysis under acidic or basic conditions. mdpi.com

Generalized Two-Step Pattern in Aldehyde and Ketone Addition Reactions

The reactions of this compound, like other aldehydes, generally follow a two-step pattern for nucleophilic addition. libretexts.orgopenstax.org

Step 1: Nucleophilic Attack A nucleophile attacks the electrophilic carbonyl carbon. This attack leads to the rehybridization of the carbonyl carbon from sp2 to sp3, forming a tetrahedral alkoxide intermediate. libretexts.orgopenstax.org The nucleophile can be either negatively charged or neutral. openstax.org

Step 2: Protonation The negatively charged oxygen atom of the tetrahedral intermediate is then protonated by a proton source, such as water or an acid, to yield the final alcohol product. libretexts.orgopenstax.org

Alternatively, following the initial nucleophilic addition, the tetrahedral intermediate can undergo elimination of a water molecule, particularly in reactions with neutral nucleophiles containing a hydrogen atom, leading to the formation of a product with a carbon-nucleophile double bond. openstax.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | A nucleophile attacks the electrophilic carbonyl carbon, causing the pi electrons to move to the oxygen atom. | Tetrahedral alkoxide intermediate |

| 2 | The alkoxide is protonated by an acid or solvent to form the final alcohol product. | Alcohol |

Mechanistic Investigations of Acylal Formation and Transformation

Acylals, or gem-diacetates, are formed from the reaction of aldehydes with acid anhydrides, typically in the presence of a catalyst. wikipedia.orgresearchgate.net The formation of an acylal from this compound would proceed through a mechanism involving the initial activation of the aldehyde.

One proposed mechanism suggests that the reaction is initiated by a nucleophilic attack of a carbonyl oxygen from the anhydride (B1165640) on the aldehyde's carbonyl carbon. mdpi.com This forms an oxonium ion intermediate which can then undergo either an intermolecular or intramolecular acetyl group transfer to yield the final acylal product. mdpi.com Studies using asymmetric anhydrides suggest that the intramolecular pathway is more probable. mdpi.com

The transformation of acylals back to the parent aldehyde can be achieved through hydrolysis, often catalyzed by acids. mdpi.com This reversibility makes acylals useful as protecting groups for aldehydes in organic synthesis. researchgate.net

Enzymatic and Biocatalytic Transformations

This compound can undergo transformations catalyzed by enzymes, highlighting its interaction with biological systems.

Inhibition of Aldehyde Dehydrogenase (ALDH) Activity

3,4-Dihydroxyphenylacetaldehyde (DOPAL), a structurally related endogenous compound, is a substrate for aldehyde dehydrogenase (ALDH) enzymes. nih.gov Inhibition of ALDH can lead to the accumulation of reactive aldehydes like DOPAL, which has been implicated in neurotoxicity. nih.govresearchgate.netnih.gov Given the structural similarity, it is plausible that this compound could also interact with and potentially inhibit ALDH activity. Products of oxidative stress have been shown to inhibit ALDH enzymes. nih.gov The presence of the dimethoxy substitution on the phenyl ring would influence its binding to the active site of ALDH isozymes.

Role of Other Oxidoreductases (e.g., Aldehyde Oxidase, Xanthine (B1682287) Oxidase, Cytochrome P450 Oxidase) in Metabolism

The metabolism of this compound is significantly influenced by a range of oxidoreductases beyond aldehyde dehydrogenases. These enzymes, primarily located in the cytosol and microsomes, play a crucial role in the biotransformation of xenobiotics. nih.gov

Aldehyde Oxidase (AO) and Xanthine Oxidase (XO):

Aldehyde oxidase and xanthine oxidase are closely related cytosolic enzymes known as molybdenum hydroxylases or molybdoflavoproteins. researchgate.netresearchgate.net They are characterized by their broad substrate specificity, enabling them to catalyze the oxidation of a wide array of aldehydes and nitrogenous heterocyclic compounds. researchgate.netresearchgate.net Given its aldehyde functional group, this compound is a potential substrate for both AO and XO. The expected metabolic reaction would involve the oxidation of the aldehyde moiety to the corresponding carboxylic acid, forming 3,4-dimethoxyphenylacetic acid. These enzymes are significant in the metabolism of numerous drugs, and their activity can vary considerably between different species, which complicates preclinical-to-human extrapolation. researchgate.netnih.gov The biotransformation of certain compounds can even involve sequential oxidation by both AO and XO. nih.gov

Cytochrome P450 (CYP) Oxidase:

The cytochrome P450 superfamily of enzymes, particularly those in the CYP3A family like CYP3A4, are central to phase I drug metabolism. nih.govresearchgate.net These membrane-bound enzymes, located in the endoplasmic reticulum of liver cells and other tissues, are responsible for metabolizing a vast number of xenobiotics. nih.govnih.gov While direct studies on this compound are limited, the typical reactions catalyzed by CYP enzymes include hydroxylation, dealkylation, and other oxidative modifications. nih.gov For this specific compound, CYP-mediated metabolism could potentially involve hydroxylation of the aromatic ring or O-demethylation of the methoxy groups. The metabolism of OZ439, for instance, shows primary biotransformations involving monohydroxylation at various carbon atoms, mediated by CYP3A4. nih.gov Such metabolic pathways are critical for detoxification and clearance, but can also lead to the formation of active or reactive intermediates.

Table 1: Key Oxidoreductases in Xenobiotic Metabolism

| Enzyme Family | Cellular Location | Key Function | Potential Reaction with this compound |

| Aldehyde Oxidase (AO) | Cytosol | Oxidation of aldehydes and N-heterocycles | Oxidation to 3,4-dimethoxyphenylacetic acid |

| Xanthine Oxidase (XO) | Cytosol | Oxidation of aldehydes and purines | Oxidation to 3,4-dimethoxyphenylacetic acid |

| Cytochrome P450 (CYP) | Endoplasmic Reticulum | Oxidation, hydroxylation, dealkylation | Ring hydroxylation, O-demethylation |

Chemo-enzymatic Synthetic Approaches (e.g., with related propenylbenzene derivatives)

Chemo-enzymatic synthesis combines the efficiency of traditional chemical reactions with the high selectivity of biocatalysts. This hybrid approach is particularly valuable for producing complex molecules like this compound from natural precursors such as propenylbenzene derivatives. A key starting material is eugenol (B1671780), the main component of clove oil. ijcea.org

A plausible chemo-enzymatic route starting from eugenol involves several distinct steps:

Methylation and Isomerization (Chemical): Eugenol is first methylated to produce methyleugenol, which is then isomerized to yield methylisoeugenol (B143332) (also known as 1-(3′,4′-dimethoxyphenyl)propene). ijcea.org This positions the double bond in conjugation with the aromatic ring, preparing it for the subsequent oxidation.

Oxidative Cleavage (Enzymatic/Chemical): The C=C double bond of the propenyl side chain is cleaved to yield an aldehyde. This transformation can be achieved chemically, for example, using potassium dichromate. ijcea.org Alternatively, an enzymatic approach using lignin (B12514952) peroxidase (LiP) in the presence of H₂O₂ can catalyze the C-C cleavage of 1-(3′,4′-dimethoxyphenyl)propene to produce veratraldehyde (3,4-dimethoxybenzaldehyde). mdpi.com

Homologation (Chemical): The resulting 3,4-dimethoxybenzaldehyde (B141060) can be converted to the target compound, this compound. One established method is the Darzens condensation, where the aldehyde reacts with methyl chloroacetate (B1199739) in the presence of a base like sodium methoxide, followed by hydrolysis and decarboxylation to yield the final acetaldehyde derivative. google.com

This multi-step process highlights the synergy between chemical and enzymatic methods to transform a readily available natural product into a more complex chemical entity.

Table 2: Example of a Chemo-enzymatic Synthesis Pathway from Eugenol

| Step | Precursor | Reagent/Enzyme | Product | Yield | Reference |

| 1. Methylation | Eugenol | Dimethylsulphate, NaOH | Methyleugenol | 89.78% | ijcea.org |

| 2. Isomerization | Methyleugenol | Potassium tertiary butoxide (t-BuOK) | Methylisoeugenol | 87.24% | ijcea.org |

| 3. Oxidation | Methylisoeugenol | Potassium dichromate (K₂Cr₂O₇) | 3,4-Dimethoxybenzaldehyde | 85.36% | ijcea.org |

| 4. Condensation | 3,4-Dimethoxybenzaldehyde | Methyl chloroacetate, Sodium methoxide | This compound | 78% | google.com |

Implications for General Enzyme Catalytic Systems

The synthesis and metabolism of this compound and related compounds provide valuable insights into the function and application of enzyme catalytic systems.

Broad Substrate Specificity in Metabolism: The involvement of AO, XO, and CYP enzymes underscores the broad substrate promiscuity of major drug-metabolizing systems. researchgate.net This promiscuity is a double-edged sword in pharmacology; it allows for the detoxification of a wide range of foreign compounds but also presents a major challenge in drug design, where metabolic stability is often a desired attribute. researchgate.net The effort to design drug candidates that avoid CYP-mediated metabolism can inadvertently increase their susceptibility to AO-mediated pathways. researchgate.net

Design of Artificial Enzyme Cascades: The synthesis of vanillin (B372448) from eugenol using a two-step biocatalytic process showcases the power of designing artificial enzyme cascades. acib.at By combining enzymes from different organisms, it is possible to create novel, efficient, and sustainable pathways that can outperform those found in nature. acib.at This principle is directly applicable to the synthesis of this compound from related natural precursors.

Predictive Modeling Challenges: The significant species differences observed in enzymes like aldehyde oxidase make it difficult to reliably predict the metabolic fate and clearance of a drug candidate in humans based on animal models. nih.gov This highlights the critical need for developing more sophisticated in vitro and in silico models that can better forecast human metabolism and potential drug-drug interactions.

Synergy in Chemo-enzymatic Synthesis: The multi-step conversion of eugenol demonstrates the powerful synergy achieved by combining enzymatic and traditional chemical reactions. ijcea.orgmdpi.com Enzymes offer unparalleled selectivity (enantio-, regio-, and chemo-selectivity) under mild conditions, while chemical reactions provide a vast toolbox for transformations that may not have a known enzymatic equivalent. nih.govmdpi.com This integrated approach is a cornerstone of modern green chemistry, enabling the efficient synthesis of complex, high-value molecules.

Role As a Key Intermediate and Precursor in Advanced Organic Synthesis

Total Synthesis of Complex Natural Products

The strategic importance of 2-(3,4-dimethoxyphenyl)acetaldehyde is prominently displayed in its application as a starting material for the total synthesis of several complex and biologically significant natural products.

The total synthesis of Sparstolonin B, a natural product known to selectively inhibit Toll-like receptors (TLRs) and possess anti-inflammatory properties, showcases modern catalytic methods. researchgate.netmdpi.comnih.gov A key step in a convergent synthesis of Sparstolonin B involves a palladium-catalyzed α-arylation of an aldehyde to construct the core carbon skeleton. nih.gov This powerful reaction forms a carbon-carbon bond at the α-position of the aldehyde, a challenging transformation due to potential side reactions like aldol (B89426) condensation. The development of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands has enabled this transformation to proceed with high efficiency. exlibrisgroup.comwikipedia.org Aldehydes such as this compound are suitable substrates for these types of advanced coupling reactions, which are instrumental in building the complex frameworks of natural products like Sparstolonin B.

The efficiency of a synthetic route can be significantly enhanced by employing one-pot procedures, which minimize purification steps and reduce waste. This compound has proven valuable in such protocols. For instance, an intermediate for the total synthesis of Ningalin B, a marine alkaloid that exhibits activity in reversing multidrug resistance in cancer cells, was constructed using a one-pot, three-step sequence. jk-sci.com The synthesis begins with the condensation of this compound with pyrrolidine (B122466) to form an enamine. This intermediate then reacts with 4-chloro-3-nitrocoumarin, followed by hydrolysis and reduction of the nitro group, to yield the desired chromenopyrrol-4-one core of the Ningalin B intermediate. jk-sci.com

Kunstleramide, a dienamide isolated from the bark of Beilschmiedia kunstleri, has demonstrated cytotoxic and antioxidant properties. organic-chemistry.org An efficient enantioselective synthesis of (–)-kunstleramide was accomplished starting from commercially available this compound. The synthesis involved several key steps, including a Keck allylation and a Trost isomerization, to construct the target molecule. nih.gov This synthetic route also provided access to a variety of Kunstleramide derivatives, which were evaluated for their antiproliferative activities against several human tumor cell lines. nih.gov

Table 1: Key Synthetic Steps in the Preparation of (–)-Kunstleramide

| Step | Reaction | Reagents and Conditions | Starting Material for Step |

| 1 | Keck's Asymmetric Allylation | (S)-BINOL, Ti(OiPr)₄, Allyltributylstannane, CH₂Cl₂, -78 °C | This compound |

| 2 | Silyl Ether Protection | TBDMS-Cl, Imidazole, CH₂Cl₂ | Product from Step 1 |

| 3 | Oxidative Cleavage | OsO₄, NMO; then NaIO₄ | Product from Step 2 |

| 4 | Alkynylation | Ethyl propiolate, LiHMDS, THF, -78 °C | Product from Step 3 |

| 5 | TPP-mediated Rearrangement | TPP, Benzene (B151609), rt | Product from Step 4 |

| 6 | Saponification | LiOH·H₂O, THF/H₂O | Product from Step 5 |

| 7 | Amide Coupling | Ethylamine, HATU, DIPEA | Product from Step 6 |

This table is based on the synthetic route described in the literature. nih.gov

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a privileged structure found in a vast number of alkaloids with a wide spectrum of biological activities, including antitumor and antimicrobial effects. nrochemistry.com The classic and most widely used method for synthesizing the THIQ core is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. researchgate.net

This compound is an ideal aldehyde component for the Pictet-Spengler synthesis of a variety of THIQ alkaloids. For example, its reaction with dopamine (B1211576) would lead to the formation of norlaudanosoline, a key precursor to morphine and other benzylisoquinoline alkaloids. Similarly, reaction with 3,4-dimethoxyphenethylamine (B193588) would yield tetrahydropapaverine. The electron-donating methoxy (B1213986) groups on the aromatic ring of the aldehyde facilitate the crucial electrophilic aromatic substitution step in the cyclization.

Another powerful method for THIQ synthesis is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃). jk-sci.comorganic-chemistry.orgnrochemistry.com The required amide can be readily prepared from a β-arylethylamine and a carboxylic acid or its derivative. 2-(3,4-Dimethoxyphenyl)acetic acid, which can be obtained by the oxidation of this compound, is a direct precursor to the acyl portion of the amide needed for this reaction.

Synthesis of Pharmaceutical Intermediates and Analogs

The structural motifs accessible from this compound are prevalent in numerous pharmacologically active molecules. Consequently, this aldehyde serves as a fundamental building block in the synthesis of various pharmaceutical intermediates and analogs.

The utility of this compound extends to the synthesis of compounds with potential anticancer properties. As mentioned, derivatives of Kunstleramide, synthesized from this aldehyde, have shown antiproliferative activity against human breast, lung, cervical, and neuroblastoma tumor cell lines. nih.gov

Furthermore, the 3,4-dimethoxyphenyl group is a key feature in many compounds designed as tubulin inhibitors, a class of anticancer agents that disrupt cell division. For example, a series of acrylamide–PABA hybrids were synthesized and evaluated for their cytotoxic effects. Analogs containing the 3,4-dimethoxyphenyl moiety showed a notable increase in cytotoxic activity against breast cancer cell lines. The synthesis of such compounds often involves multi-step sequences where a fragment derived from this compound or a related structure is incorporated.

The role of this aldehyde as a precursor to THIQ alkaloids also links it to anticancer drug discovery, as many THIQ-based natural products and their synthetic analogs have demonstrated significant antitumor activity. nrochemistry.com

Fine Chemical and Specialty Material Synthesis

Beyond its role in complex pharmaceutical synthesis, this compound is also a precursor in the broader chemical industry.

While this compound is classified as a fine chemical intermediate, its specific, large-scale application as a direct precursor in dye manufacturing is not prominently documented in scientific literature. However, some of its derivatives, such as 5-thiazolidinone compounds, are noted to have applications in dye chemistry. sysrevpharm.org Given that the aldehyde is a key starting material for thiazolidinones, an indirect link to the dye industry can be inferred through its derivatives.

The classification of this compound as a fine chemical intermediate is well-supported by its use in various synthetic transformations. fabad.org.tr A clear example is its role as a starting material in the synthesis of 3,4-dimethoxyphenyl acetonitrile (B52724). A patented method describes the conversion of 3,4-dimethoxy phenylacetaldehyde (B1677652) first into its corresponding oxime, which is then dehydrated to yield the nitrile product. google.com This nitrile is another versatile intermediate, demonstrating how this compound serves as a foundational molecule for producing other valuable fine chemicals.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic Anhydride (B1165640) |

| Benzothiazole |

| Benzoxazole (B165842) |

| Imidazo[1,2-a]pyridine |

| Levodopa |

| Thiazolidin-4-one |

| Thiadiazole |

| 3,4-dimethoxyphenyl acetonitrile |

Application in the Synthesis of Sulfonamide Derivatives

Sulfonamides are a significant class of compounds with a broad spectrum of biological activities. researchgate.net The synthesis of sulfonamide derivatives often involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netijarsct.co.in While this compound itself is not directly used, its corresponding amine, 2-(3,4-dimethoxyphenyl)ethanamine, is a crucial intermediate that can be derived from it. This amine serves as the nucleophile that reacts with various sulfonyl chlorides to form the desired sulfonamide linkage.

For instance, in the development of new phosphodiesterase-4 (PDE4) inhibitors, 2-(3,4-dimethoxyphenyl)ethanamine is reacted with substituted benzenesulfonyl chlorides in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dichloromethane (B109758) (CH2Cl2) to yield N-[2-(3,4-dimethoxyphenyl)ethyl]sulfonamides. researchgate.net The 3,4-dimethoxyphenyl moiety in these final compounds is noted for its ability to form beneficial π-π stacking interactions within the active site of PDE4 enzymes. researchgate.net

A general synthetic scheme is presented below:

| Step | Reactants | Reagents & Conditions | Product |

| 1 | This compound | Reductive Amination (e.g., NaBH3CN, NH4OAc) | 2-(3,4-Dimethoxyphenyl)ethanamine |

| 2 | 2-(3,4-Dimethoxyphenyl)ethanamine + Ar-SO2Cl | Et3N, CH2Cl2, 25°C | N-[2-(3,4-Dimethoxyphenyl)ethyl]arylsulfonamide |

This strategic use of the 3,4-dimethoxyphenyl scaffold has led to the discovery of potent and selective inhibitors for various therapeutic targets. nih.gov

Starting Material for Tetra(2-hydroxyethoxy)-Substituted Dibenzocyclooctyne Derivatives (THE-DIBO) for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Applications

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful, copper-free click chemistry reaction widely used in chemical biology for labeling biomolecules in living systems. nih.govmagtech.com.cn The reactivity of this reaction relies on highly strained cyclooctynes. magtech.com.cn this compound serves as a key starting material for the synthesis of dibenzocyclooctyne (DIBO) derivatives, which are highly effective reagents for SPAAC. nih.govuu.nlresearchgate.net

The synthesis of these complex cyclooctynes begins with an aldol condensation reaction involving this compound. The process involves multiple steps to construct the strained eight-membered ring fused with two aromatic rings. The dimethoxy groups on the phenyl rings can be subsequently demethylated and functionalized, for example, by etherification with 2-bromoethanol, to yield tetra(2-hydroxyethoxy)-substituted dibenzocyclooctyne (THE-DIBO). This substitution enhances the water solubility of the DIBO core, making it more suitable for biological applications.

The general synthetic pathway can be summarized as follows:

Aldol Condensation: Dimerization of this compound to form a key diketone intermediate.

Intramolecular McMurry Coupling: Reductive coupling of the diketone to form the cyclooctadiene ring.

Bromination and Dehydrobromination: Introduction of the alkyne bond through a sequence of bromination and elimination reactions to create the strained cyclooctyne (B158145) ring.

Demethylation: Cleavage of the four methyl ether groups.

Etherification: Installation of the tetra(2-hydroxyethoxy) groups to produce the final THE-DIBO derivative.

The resulting THE-DIBO is a highly reactive and water-soluble tool for SPAAC, enabling efficient labeling of azide-modified proteins, glycans, and other biomolecules. nih.govnih.gov

Intermediate in the Synthesis of Pyridine (B92270) Derivatives

The aldehyde functionality of this compound makes it a valuable C2-synthon in the construction of substituted pyridine rings, a core structure in many pharmaceuticals and agrochemicals. One of the most classic methods for pyridine synthesis is the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. researchgate.netyoutube.com

In this context, this compound can act as the aldehyde component. The reaction proceeds by condensing it with, for example, ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297). This multicomponent reaction assembles the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding aromatic pyridine derivative.

A representative Hantzsch-type synthesis is outlined in the table below:

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Intermediate Product | Final Product |

| This compound | Ethyl acetoacetate (2 eq.) | Ammonium acetate | Reflux in ethanol (B145695) | 4-(3,4-Dimethoxybenzyl)-1,4-dihydropyridine derivative | 4-(3,4-Dimethoxybenzyl)pyridine derivative (after oxidation) |

This approach allows for the modular synthesis of a variety of substituted pyridines where the 3,4-dimethoxybenzyl group is installed at the 4-position of the pyridine ring. researchgate.net The versatility of this and related pyridine syntheses, such as those involving α,β-unsaturated nitriles or alkynyl aldehydes, highlights the importance of this compound as a precursor to this important class of heterocycles. nih.govlookchem.com

Derivatization Strategies and Synthesis of Novel Analogs

Design Principles for Derivatives

The rational design of new analogs of 2-(3,4-dimethoxyphenyl)acetaldehyde is guided by fundamental principles of organic chemistry, which predict the reactivity and electronic behavior of the molecule.

The aldehyde group is a cornerstone for derivatization due to the electrophilic nature of its carbonyl carbon. nih.gov This polarity allows for a variety of nucleophilic addition reactions, which serve as a gateway to numerous functional group transformations. nih.govlibretexts.org Aldehydes are generally more reactive than ketones because they are less sterically hindered and the carbonyl carbon has a greater partial positive charge. libretexts.org

Key transformations involving the aldehyde moiety include:

Addition-Elimination Reactions: Reaction with primary amines (R-NH₂) forms imines (Schiff bases), while reactions with secondary amines yield enamines. libretexts.orgmsu.edu These reactions are typically acid-catalyzed and reversible. msu.edu

Acetal (B89532) Formation: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals, which can then react with a second alcohol molecule to produce stable acetals. msu.edu Acetals can serve as protective groups for the aldehyde functionality during subsequent reaction steps. msu.edu

Reductive Amination: The aldehyde can react with an amine to form an imine intermediate, which is then reduced in situ to generate a new amine. libretexts.org

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into a carbon-carbon double bond, allowing for chain extension.

These reactions provide a robust toolkit for introducing new substituents and altering the structural backbone of the parent molecule.

The two methoxy (B1213986) (-OCH₃) groups on the aromatic ring are powerful activating groups in electrophilic aromatic substitution (EAS) reactions. libretexts.orglumenlearning.comminia.edu.eg Through a resonance effect, the lone pairs of electrons on the oxygen atoms are delocalized into the benzene (B151609) ring, increasing its electron density. minia.edu.egvaia.com This makes the ring significantly more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene—up to ten thousand times more reactive. libretexts.orglumenlearning.com

This activating influence directs incoming electrophiles to specific positions on the ring. The key principles are:

Activating Nature: Electron-donating groups like methoxy groups activate the aromatic ring, increasing the rate of electrophilic substitution. libretexts.orglumenlearning.comvaia.com

Directing Effects: Methoxy groups are ortho, para-directors, meaning they guide the substitution to the positions adjacent (ortho) and opposite (para) to themselves. minia.edu.egmakingmolecules.comuci.edu In this compound, the positions C-2, C-5, and C-6 are activated.

This predictable regioselectivity is crucial for designing derivatives with specific substitution patterns on the aromatic ring through reactions like nitration, halogenation, and Friedel-Crafts reactions. makingmolecules.commasterorganicchemistry.comlibretexts.org

Synthetic Routes to Functionalized Derivatives

Building on the design principles, specific synthetic pathways can be employed to create functionalized derivatives of this compound. The most direct routes involve the oxidation and reduction of the aldehyde group and electrophilic substitution on the aromatic ring.

The aldehyde group is readily oxidized to a carboxylic acid. pharmaguideline.comyale.edu This transformation converts this compound into 3,4-dimethoxyphenylacetic acid, also known as homoveratric acid. orgsyn.orgbiosynth.com This aromatic acid has applications as a food additive due to its antimicrobial properties. biosynth.com

A variety of oxidizing agents can accomplish this conversion. One established, though indirect, laboratory-scale synthesis involves the hydrolysis of an azlactone precursor followed by oxidative cleavage with hydrogen peroxide to yield the desired carboxylic acid. orgsyn.org

Table 1: Properties of 3,4-Dimethoxyphenylacetic Acid

| Property | Value |

|---|---|

| IUPAC Name | 2-(3,4-Dimethoxyphenyl)acetic acid |

| Synonyms | Homoveratric acid |

| CAS Number | 93-40-3 biosynth.com |

| Molecular Formula | C₁₀H₁₂O₄ biosynth.com |

| Molecular Weight | 196.2 g/mol biosynth.com |

| Melting Point | 97 °C biosynth.com |

This table is interactive. Click on the headers to sort.

Reduction of the aldehyde group provides a direct route to the corresponding primary alcohol. libretexts.org The reduction of this compound yields 2-(3,4-dimethoxyphenyl)ethanol, also known as homoveratryl alcohol. sigmaaldrich.comsigmaaldrich.com This reaction is typically achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org The resulting alcohol has been used as a model compound in chemical research. sigmaaldrich.com

Table 2: Properties of 2-(3,4-Dimethoxyphenyl)ethanol

| Property | Value |

|---|---|

| IUPAC Name | 2-(3,4-Dimethoxyphenyl)ethanol |

| Synonyms | Homoveratryl alcohol, 3,4-Dimethoxyphenethyl alcohol sigmaaldrich.com |

| CAS Number | 7417-21-2 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₄O₃ sigmaaldrich.com |

| Molecular Weight | 182.22 g/mol sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

| Melting Point | 46-49 °C sigmaaldrich.com |

| Boiling Point | 172-174 °C at 17 mmHg sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

The electron-rich nature of the dimethoxy-substituted ring makes it highly susceptible to electrophilic aromatic substitution (EAS), a powerful method for introducing new functional groups directly onto the ring. rsc.org The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by deprotonation to restore aromaticity. uci.edulibretexts.org

Common EAS reactions that can be applied to this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org

Halogenation: Introduction of a halogen (e.g., -Br or -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃. libretexts.orglumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.comlibretexts.org

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (-COR) or alkyl (-R) group, respectively, using an acyl halide or alkyl halide with a Lewis acid catalyst. uci.edumasterorganicchemistry.com

The strong activating and ortho, para-directing nature of the two methoxy groups will facilitate these reactions and control the position of the new substituent, leading to the synthesis of a wide range of functionalized analogs. minia.edu.egmakingmolecules.comlibretexts.org

Formation of Acylals (1,1-Diacetates)

The reaction of aldehydes with acetic anhydride (B1165640) to form acylals, or 1,1-diacetates, is a common protective strategy in organic synthesis. wikipedia.org This transformation is typically catalyzed by a Lewis acid. mdpi.com For instance, the reaction of an aldehyde with acetic anhydride in the presence of a suitable catalyst leads to the corresponding geminal diacetate. ias.ac.inorganic-chemistry.org This method is chemoselective, favoring the reaction with aldehydes over ketones. ias.ac.in

A variety of catalysts can be employed for this transformation, including nanoporous solid sulfonic acids, which offer a green chemistry approach due to their recyclability and the ability to perform the reaction under solvent-free conditions. ias.ac.in Other effective catalysts include copper(II) tetrafluoroborate (B81430) hydrate (B1144303) and zirconium(IV) chloride, which also facilitate the reaction under mild, solvent-free conditions. organic-chemistry.org The resulting acylals are stable and can be deprotected back to the aldehyde when needed, often using the same catalyst in a different solvent system, such as water or methanol (B129727). ias.ac.inorganic-chemistry.org

Table 1: Catalysts for Acylal Synthesis

| Catalyst | Reaction Conditions | Advantages |

| Nanoporous solid sulfonic acid (CMK-5-SO3H) | Acetic anhydride, solvent-free, room temperature | Recyclable catalyst, green procedure ias.ac.in |

| Copper(II) tetrafluoroborate hydrate | Acetic anhydride, solvent-free, room temperature | High efficiency and yield organic-chemistry.org |

| Zirconium(IV) chloride | Acetic anhydride or pivalic anhydride, solvent-free | Mild conditions, catalyst can be used for deprotection organic-chemistry.org |

Transthioacetalisation to Thioacetals

1,1-Diacetates can be further derivatized through transthioacetalisation to form thioacetals. mdpi.com This reaction involves treating the diacetate with a dithiol in the presence of a catalyst. One such catalyst is 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]ocatane tribromide (BABOT), which facilitates the conversion at room temperature. mdpi.com Thioacetals are valuable synthetic intermediates, often used in the construction of more complex molecules. mdpi.com

Synthesis of Monosubstituted Acetyl Derivatives from 1,1-Diacetates

The palladium-catalyzed reaction of 1,1-diacetates with nucleophiles, such as malonic acid esters, can lead to the formation of monosubstituted acetyl derivatives. mdpi.com This reaction proceeds through the initial formation of a monosubstituted acetate (B1210297) intermediate. The nature of the malonate substituent can influence the subsequent reaction pathway, leading to different final products. mdpi.com

Formation of Conjugated Dienes and Cyclopropane (B1198618) Derivatives from Diacetates

The monosubstituted acetate intermediates formed from the reaction of diacetates with malonic acid esters can undergo further transformations to yield conjugated dienes or cyclopropane derivatives. mdpi.com For example, the reaction of cinnamaldehyde (B126680) diacetate with dimethyl malonate under palladium catalysis leads directly to a conjugated diene. mdpi.com In contrast, using dimalonates as the nucleophile can result in the formation of cyclopropane derivatives. mdpi.com The yields for these reactions are generally good, offering an advantage over the direct reaction of the aldehyde with the malonate, which often produces unsatisfactory yields. mdpi.com

The synthesis of conjugated dienes can also be achieved through various other methods, including cross-coupling reactions catalyzed by metals like palladium, nickel, and ruthenium, as well as metathesis reactions. mdpi.comnih.govresearchgate.net Similarly, cyclopropane derivatives can be synthesized through methods like the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. youtube.com

Table 2: Synthesis of Conjugated Dienes and Cyclopropanes from Diacetates

| Starting Diacetate | Reagent | Catalyst | Product Type |

| Cinnamaldehyde diacetate | Dimethyl malonate | Palladium | Conjugated diene mdpi.com |

| Cinnamaldehyde diacetate | Dimalonates | Palladium | Cyclopropane derivative mdpi.com |

Synthesis of Thiadiazolyl-Thiazolidinone Analogs

Thiazolidin-4-ones are a class of heterocyclic compounds with known biological activities. nih.gov The synthesis of novel thiazolidinone analogs can be achieved through a one-pot, three-component cyclocondensation reaction. nih.gov This typically involves an amine, a substituted aldehyde, and a mercaptocarboxylic acid. nih.gov By using this compound as the aldehyde component, novel thiazolidinone structures can be accessed. Further complexity can be introduced by incorporating a thiadiazole moiety, leading to thiadiazolyl-thiazolidinone analogs. The synthesis of such compounds often involves the reaction of a 4-thiazolidinone (B1220212) intermediate with other reagents. nih.gov

Preparation of Amide Analogues of Natural Products

Amide bond formation is a fundamental transformation in the synthesis of natural products and biologically active molecules. pulsus.compulsus.com There are numerous methods for preparing amides, including the reaction of carboxylic acid derivatives with amines, often facilitated by coupling reagents. pulsus.com More atom-economical methods involving metal-catalyzed reactions have also been developed. pulsus.com

This compound can be a precursor to carboxylic acids, such as 3,4-dimethoxyphenylacetic acid, through oxidation. researchgate.net This acid can then be used to synthesize a variety of amide analogues. For instance, it can be reacted with different amines to produce N-substituted amides. Biocatalytic methods, using enzymes like TamA, have also been employed to generate acyl adenylates that can react with amines to form N-acyl amides, including N-acyl histidine amides found in nature. rsc.org

Research Applications of Synthesized Analogs

The derivatization of this compound leads to a wide range of novel analogs with potential applications in various fields of research.

Acylals and Thioacetals: These derivatives are primarily used as protecting groups and synthetic intermediates in multi-step organic syntheses. wikipedia.orgmdpi.com Their stability under certain conditions and the ability to be selectively deprotected makes them valuable tools for chemists.

Conjugated Dienes and Cyclopropanes: Conjugated dienes are key structural motifs in many natural products and are important in materials science. nih.gov Cyclopropane derivatives are also found in numerous biologically active molecules and are used as building blocks in organic synthesis. colab.ws The synthesis of these structures from this compound provides access to novel compounds for screening and further chemical exploration.

Thiadiazolyl-Thiazolidinone Analogs: Thiazolidin-4-one derivatives have been investigated for a variety of biological activities, including as acetylcholinesterase inhibitors, which are relevant to the study of Alzheimer's disease. nih.gov The synthesis of new analogs allows for the exploration of structure-activity relationships and the potential development of new therapeutic agents.

Amide Analogues: The amide bond is a cornerstone of medicinal chemistry and materials science. pulsus.com Amide analogues of natural products are synthesized to study biological processes, develop new pharmaceuticals, and create novel polymers and materials. pulsus.compulsus.com The amide derivatives of this compound can be explored for a wide range of applications, leveraging the structural features of the dimethoxyphenyl group.

Development of Potential Anti-Tubercular Agents

The global health threat posed by tuberculosis (TB), particularly the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the urgent development of new therapeutic agents. nih.govnih.gov In this context, the derivatization of this compound and related structures has been explored to create novel anti-tubercular compounds.

One approach involves the synthesis of chalcones, which are readily prepared through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative. mdpi.com Although not directly synthesized from this compound, the resulting chalcone (B49325) derivatives have shown promise. For instance, pyridyl chalcones with lipophilic A-rings have demonstrated inhibitory activity against M. tuberculosis H37Rv. mdpi.com

Another strategy focuses on the synthesis of heterocyclic compounds. For example, substituted 1,3,4-oxadiazole (B1194373) derivatives have been developed and shown to possess anti-TB activity against both the H37Rv and MDR strains of Mycobacterium tuberculosis. google.com Similarly, derivatives of 3,4-(dicoumarin-3-yl)-2,5-diphenyl furans and pyrroles have been synthesized, with some compounds exhibiting significant minimum inhibitory concentrations (MIC) against the H37Rv strain. mdpi.com For instance, compound 11a , a 2,3-bis(2-oxochromen-3-yl)-1,4-diphenylbutane-1,4-dione derivative, displayed a MIC of 1.6 μg/mL, which is more potent than the standard drugs pyrazinamide (B1679903) and ciprofloxacin. mdpi.com

Furthermore, fluorinated analogs of existing anti-TB drugs have been synthesized to enhance their potency. nih.gov The introduction of fluorine, a small and highly electronegative atom, can significantly alter the biological activity of a molecule. nih.gov This strategy has been successfully applied to compounds like thiacetazone, where the fluorinated analog was found to be 20 times more potent than the parent compound against M. tuberculosis H37-RV. nih.gov

These examples highlight the diverse synthetic avenues being explored to develop new anti-tubercular agents, with the core structure of this compound and its analogs serving as a valuable template.

Exploration of Bioactive Tetrahydroisoquinoline Alkaloids

Tetrahydroisoquinoline (THIQ) alkaloids are a class of naturally occurring compounds with a broad spectrum of biological activities. nih.govnih.gov The synthesis of novel THIQ analogs often utilizes phenylethylamine derivatives, which can be conceptually linked to this compound through reduction and amination. The Pictet-Spengler condensation is a key reaction in this process, involving the cyclization of a β-phenylethylamine with an aldehyde or ketone. rsc.orgacs.org

The general mechanism of the Pictet-Spengler condensation involves the initial formation of an iminium ion from the condensation of a phenylethylamine derivative and a carbonyl compound. This is followed by an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline scaffold. rsc.org The reaction is often facilitated by Brønsted or Lewis acids. rsc.org

Researchers have developed various modifications of this reaction to improve yields and stereoselectivity. For example, microwave-assisted Pictet-Spengler reactions have been shown to significantly reduce reaction times and improve yields. rsc.org The use of chiral auxiliaries, such as the Andersen reagent, has enabled the enantiopure synthesis of THIQs. rsc.org

The dimethoxy substitution pattern present in this compound is a common feature in many bioactive THIQ alkaloids, including laudanosine (B1674548) and xylopinine. rsc.orgnih.gov This substitution pattern is crucial for the biological activity of these compounds, which often target various receptors and enzymes in the central nervous system. nih.gov For instance, some THIQ derivatives have been shown to modulate dopamine (B1211576) receptors. nih.gov

The exploration of THIQ alkaloids derived from precursors related to this compound continues to be an active area of research, with the potential to yield new therapeutic agents for a range of neurological and other disorders.

Development of Advanced Click Chemistry Reagents

Click chemistry refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.govillinois.edu The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. chemie-brunschwig.chorganic-chemistry.org This reaction is highly efficient, proceeds under mild, often aqueous conditions, and tolerates a wide range of functional groups. chemie-brunschwig.chbroadpharm.com

While this compound itself is not a direct click chemistry reagent, its derivatives can be functionalized with azides or alkynes, transforming them into valuable building blocks for the synthesis of more complex molecules via click chemistry. licorbio.comthermofisher.com For example, the aldehyde group could be converted into an alkyne through various synthetic transformations. This alkynyl-functionalized derivative could then be "clicked" with an azide-containing molecule to create a novel triazole-linked conjugate.

The versatility of click chemistry allows for the modular assembly of diverse molecular architectures. illinois.edu This approach is particularly useful in drug discovery for creating libraries of compounds for high-throughput screening. researchgate.net The resulting triazole ring is not just a linker but can also act as a pharmacophore, participating in hydrogen bonding and other interactions with biological targets. researchgate.net

There are several generations of click chemistry reactions. The first generation is the CuAAC reaction. broadpharm.com Due to the cytotoxicity of copper, copper-free click chemistry methods have been developed, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes like DBCO or BCN. broadpharm.combroadpharm.com A third generation involves the rapid ligation between a tetrazine and a trans-cyclooctene (B1233481) (TCO). broadpharm.com

The development of click chemistry reagents from various scaffolds, including those related to this compound, opens up new avenues for the synthesis of novel bioactive compounds with potential applications in medicinal chemistry and chemical biology.

Investigation of Analogs with Anti-Proliferative Activities

The search for new anticancer agents is a major focus of medicinal chemistry research. hilarispublisher.com Derivatives of this compound have been investigated for their potential anti-proliferative activities. The strategy often involves synthesizing analogs with modified structures to enhance their cytotoxicity against cancer cell lines.

One class of compounds that has been explored is benzoxazoles. The synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives has been achieved using environmentally friendly methods like microwave and ultrasound-assisted reactions. mdpi.com The anti-proliferative activity of these compounds was evaluated against a panel of human cancer cell lines. It was found that derivatives with a methoxy group at the 3-position of the phenyl ring and a morpholine (B109124) or N,N-diethyl group at the 4-position exhibited significant anticancer activity, particularly against non-small cell lung cancer (NCI-H460) cells. mdpi.com For instance, a benzoxazole (B165842) derivative with a morpholine substituent showed an IC₅₀ value of 0.4 μM against NCI-H460 cells. mdpi.com

Another area of investigation involves the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. Compounds with a 3-methoxyphenyl (B12655295) substituent have shown cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov The structure-activity relationship studies revealed that the presence of two 3-methoxyphenyl groups in the molecule led to exceptionally high activity. nih.gov

Furthermore, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have been synthesized and screened for their anti-proliferative effects. mdpi.com Certain cis- and trans-isomers of these compounds have demonstrated promising activity and selectivity against various cancer cell lines, making them candidates for further development as anti-proliferative agents. mdpi.com

The derivatization of the this compound scaffold has also led to the development of trioxatriangulene derivatives. nih.gov These planar molecules have been shown to intercalate with DNA and exhibit antiproliferative activity. By modifying the side chains of these molecules, researchers have been able to tune their cytotoxicity. For example, compound 6l , a DAOTA⁺ derivative, was found to be a potent inhibitor of MDA-MB-231 and HCT-116 cancer cell lines with IC₅₀ values in the nanomolar range. nih.gov

These findings underscore the potential of this compound as a lead structure for the design and synthesis of novel anti-proliferative agents.

Analytical Methodologies in the Research of 2 3,4 Dimethoxyphenyl Acetaldehyde

Spectroscopic Characterization Techniques

Spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(3,4-dimethoxyphenyl)acetaldehyde. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to confirm the presence of key functional groups and to map the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. The most notable of these is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1740-1720 cm⁻¹. orgchemboulder.com The presence of an aromatic ring conjugated with the aldehyde would shift this absorption to a lower wavenumber, around 1710-1685 cm⁻¹. orgchemboulder.com

Another key diagnostic feature for an aldehyde is the stretching vibration of the aldehydic carbon-hydrogen (C-H) bond. This typically results in two distinct, moderate intensity bands in the regions of 2830-2695 cm⁻¹ and a particularly notable band around 2720 cm⁻¹. orgchemboulder.comvscht.cz

The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the aromatic ring, which are observed in the 1600-1400 cm⁻¹ region. vscht.cz Additionally, the C-H stretching vibrations of the aromatic protons appear at wavenumbers slightly above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. vscht.cz The ether linkages of the methoxy (B1213986) groups are identified by their characteristic C-O stretching absorptions.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) | Stretch | 1725 - 1705 | Strong |

| Aromatic C=C | Stretch | 1600 - 1475 | Medium |

| Ether (C-O) | Stretch | 1300 - 1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for the unambiguous assignment of its structure.